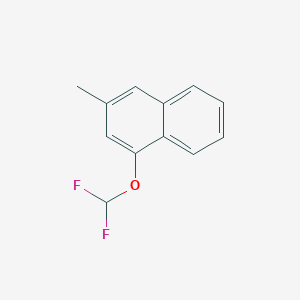

1-(Difluoromethoxy)-3-methylnaphthalene

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic compounds is a leading strategy in the design and optimization of new molecules. alfa-chemistry.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's characteristics. rsc.org These modifications can include enhanced metabolic stability, increased lipophilicity, and altered basicity and bioavailability. alfa-chemistry.com Consequently, fluorination is a widely employed tactic in the development of pharmaceuticals and agrochemicals to fine-tune their efficacy and pharmacokinetic profiles. nih.gov

Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered increasing interest. nih.gov This functional group is particularly noteworthy because it can act as a lipophilic hydrogen bond donor, a characteristic that distinguishes it from other fluorinated groups like the trifluoromethyl (-CF₃) group. alfa-chemistry.comrsc.org The ability of the -OCF₂H group to engage in hydrogen bonding can enrich molecular interactions with biological targets, such as the binding pockets of enzymes. nih.gov Furthermore, the incorporation of a difluoromethoxy group can enhance membrane permeability and metabolic stability, making it a privileged functional group in drug design. nih.gov

The Naphthalene (B1677914) Scaffold as a Versatile Platform in Organic Synthesis and Materials Design

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in the synthesis of a vast array of complex organic molecules. ekb.egijpsjournal.com Its rigid, planar structure and extended π-electron system provide a versatile platform for constructing compounds with diverse functionalities and applications. The development of regioselective synthesis techniques for polysubstituted naphthalene derivatives remains a significant focus for chemists. ekb.egchemistryviews.org

In medicinal chemistry, the naphthalene scaffold is present in numerous FDA-approved drugs exhibiting a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. ekb.eg Its ability to be chemically modified allows for the fine-tuning of biological activity and pharmacological profiles. ekb.eg

Beyond pharmaceuticals, the naphthalene core is integral to the field of materials science. Naphthalene-based structures, such as naphthalene diimides (NDIs), are extensively studied for their applications as n-type organic semiconductors. mdpi.com The electronic and optical properties of these materials can be tailored by introducing various substituents, including fluorinated groups, making them promising candidates for use in optoelectronic devices. mdpi.comnih.gov

Structural Context: The 1-(Difluoromethoxy)-3-methylnaphthalene Framework within Related Fluorinated Naphthalenes

This compound belongs to the broad class of fluorinated naphthalene derivatives. Its structure is characterized by a naphthalene core substituted at the 1-position with a difluoromethoxy (-OCF₂H) group and at the 3-position with a methyl (-CH₃) group. This specific arrangement of substituents is expected to confer a unique combination of properties derived from each component.

The difluoromethoxy group at the C-1 position significantly influences the molecule's electronic and conformational properties. As a hydrogen bond donor and a lipophilic moiety, it can play a crucial role in potential intermolecular interactions. alfa-chemistry.comnih.gov The methyl group at the C-3 position further modulates the molecule's steric and electronic landscape.

The synthesis of such specifically substituted naphthalenes often involves multi-step processes that allow for the precise placement of functional groups on the naphthalene ring. acs.orgevitachem.com The properties of this compound are detailed in the table below.

| Property | Value |

| CAS Number | 1261808-08-5 |

| Molecular Formula | C₁₂H₁₀F₂O |

| Molar Mass | 208.2 g/mol |

| Predicted Density | 1.189 ± 0.06 g/cm³ |

| Predicted Boiling Point | 287.9 ± 30.0 °C |

Data sourced from ChemBK.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

1-(difluoromethoxy)-3-methylnaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-8-6-9-4-2-3-5-10(9)11(7-8)15-12(13)14/h2-7,12H,1H3 |

InChI Key |

MFOMQVMGVNCGET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Difluoromethoxy 3 Methylnaphthalene and Analogous Structures

Strategies for Introducing the Difluoromethoxy Moiety

The synthesis of aryl difluoromethyl ethers and related structures can be accomplished through several distinct chemical strategies. The most common historical approach involves the O-difluoromethylation of phenols with various difluorocarbene precursors under basic conditions. rsc.org However, modern advancements have provided a broader toolkit, including radical-based approaches and metal-catalyzed cross-coupling reactions, which offer alternative pathways to these valuable compounds.

Nucleophilic aromatic substitution (SNA_r_) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or trifluoromethyl groups) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. youtube.com

In the context of synthesizing difluoromethoxy arenes, this approach would theoretically involve the displacement of a suitable leaving group (e.g., a halide) by a difluoromethoxide nucleophile. However, the more common application involves the activation of an aromatic ring toward nucleophilic attack by a difluoromethylating agent. scienceopen.com For the reaction to be effective, the aromatic substrate must be sufficiently electron-deficient. wikipedia.org The reactivity of the leaving group in SNA_r_ reactions often follows the trend F > Cl > Br > I, which is contrary to S_N_2 reactions, because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com

Direct fluorination is a method used to introduce fluorine atoms into organic molecules by replacing C-H bonds. This technique can be used to synthesize fluorinated precursors that can then be further elaborated to the desired compounds. The process often employs highly reactive electrophilic fluorinating agents, such as elemental fluorine (F₂) or reagents like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr

The direct fluorination of hydrocarbon polymers under controlled conditions can lead to the formation of perfluoroethers. This strategy involves a "pre-fluorination" stage to replace hydrogen with fluorine while maintaining the polymer's structure, followed by a "fragmentation" period at higher temperatures to yield volatile perfluorinated products. While not a direct method for converting a methoxy (B1213986) group to a difluoromethoxy group, direct fluorination is a key strategy for creating a variety of fluorinated building blocks essential for organic synthesis. academie-sciences.fr More recently, photocatalytic methods have been developed for the direct C-H difluoromethoxylation of arenes and heteroarenes, utilizing a redox-active difluoromethoxylating reagent that generates a difluoromethoxy radical. rsc.orgresearchgate.net This radical-based approach bypasses the need for pre-functionalization of the aromatic ring. rsc.org

Deoxyfluorination is a chemical transformation that converts carbonyl functionalities (aldehydes and ketones) into geminal difluorides (C=O → CF₂). organic-chemistry.org This method is a powerful tool for synthesizing molecules containing the difluoromethylene (CF₂) group, which is a known bioisostere for an oxygen atom or a carbonyl group. nih.gov

The reaction typically employs specialized fluorinating agents. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and diethylaminosulfur trifluoride (DAST) are common reagents effective for converting aldehydes and ketones to the corresponding gem-difluorides. organic-chemistry.org Another notable reagent is FLUOLEAD®, a stable crystalline solid that can be used for the deoxyfluorination of acyl fluorides to generate trifluoromethyl compounds. beilstein-journals.org While this method directly forms a C-CF₂ bond rather than an O-CF₂H group, it represents a fundamental strategy for incorporating gem-difluoro units into organic structures.

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as a premier method for forming carbon-carbon and carbon-heteroatom bonds. These techniques have been successfully extended to the synthesis of difluoromethylated arenes, providing pathways to form direct C(sp²)-CF₂H bonds.

Nickel catalysis has proven highly effective for the difluoromethylation of aromatic compounds. These protocols can utilize readily available and inexpensive starting materials, such as (hetero)aryl chlorides and bromides. nih.gov A significant advancement in this area is the use of chlorodifluoromethane (B1668795) (ClCF₂H) as the difluoromethyl source. nih.govthieme-connect.de The reactions typically proceed under mild conditions and exhibit broad substrate scope, tolerating a variety of functional groups. nih.gov Mechanistic studies suggest that the catalytic cycle begins with the oxidative addition of the aryl halide to a Ni(0) complex and involves a difluoromethyl radical intermediate. nih.govthieme-connect.de Other methods employ stable difluoromethyl sources like difluoromethyl 2-pyridyl sulfone or isolable difluoromethyl zinc reagents in combination with a nickel catalyst. capes.gov.brnih.gov

| Catalyst System | Difluoromethyl Source | Substrate | Key Features | Reference |

|---|---|---|---|---|

| NiCl₂(dtbbpy)/Zn | ClCF₂H | (Hetero)aryl Chlorides/Bromides | Uses inexpensive, abundant ClCF₂H; proceeds via a radical pathway. | nih.govthieme-connect.de |

| Ni(cod)₂/dppf | ICF₂H/Et₂Zn/DMPU | Aryl Iodides/Bromides/Triflates | Uses a stable, isolable difluoromethyl zinc reagent; operates at room temperature. | capes.gov.br |

| NiCl₂(glyme)/dtbbpy | Difluoromethyl 2-pyridyl sulfone | (Hetero)aryl Bromides | Cross-electrophile coupling; mild conditions and broad scope. | nih.gov |

Copper-mediated reactions provide a complementary approach for the synthesis of difluoromethylarenes. nih.gov These methods often target aryl iodides and can proceed with good functional group compatibility. berkeley.eduscilit.com A common system involves the use of copper(I) iodide (CuI) in combination with a difluoromethylating agent like trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF₂H) and a fluoride (B91410) source such as cesium fluoride (CsF). nih.govberkeley.edu This combination allows for the difluoromethylation of electron-neutral, electron-rich, and sterically hindered aryl and vinyl iodides in high yields. nih.gov An alternative strategy employs pre-formed (difluoromethyl)zinc reagents, which transmetalate the CF₂H group to a copper catalyst. researchgate.netresearchgate.net This approach can proceed efficiently without the need for additional ligands for the copper catalyst. researchgate.net

| Copper Source | Difluoromethyl Source | Substrate | Key Features | Reference |

|---|---|---|---|---|

| CuI | TMSCF₂H/CsF | Aryl/Vinyl Iodides | Good functional group tolerance; high yields for electron-rich and neutral substrates. | nih.govberkeley.eduscilit.com |

| CuI | [(DMPU)₂Zn(CF₂H)₂] | Aryl Iodides | Uses a pre-formed zinc reagent; efficient transmetalation to copper. | researchgate.net |

| Copper Catalyst | Difluoromethyl Zinc Reagent | Alkyl Iodides | Aryl radical-initiated activation of C-I bonds enables coupling with unactivated alkyl halides. | researchgate.net |

Radical Difluoromethylation Strategies

The introduction of a difluoromethyl or difluoromethoxy group onto an aromatic scaffold can often be achieved through radical-based methodologies. These strategies leverage the generation of difluoromethyl radicals (•CF₂H), which can then engage with aromatic systems.

Minisci-Type Radical Chemistry for Heteroarene Functionalization

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient (hetero)arenes via the addition of a nucleophilic carbon-centered radical. scispace.com This reaction type is highly valuable for the direct installation of alkyl and fluoroalkyl groups onto heterocyclic systems. scispace.comrsc.org In a typical Minisci-type reaction, an alkyl radical is generated from a suitable precursor, such as a carboxylic acid or an alkyl halide, through an oxidative process. scispace.com This radical then adds to a protonated heteroarene, and subsequent rearomatization through hydrogen atom loss yields the functionalized product. scispace.comresearchgate.net

While originally developed for simple alkyl radicals, the scope of the Minisci reaction has expanded to include fluoroalkyl radicals. nih.gov For instance, zinc difluoromethanesulfinate (DFMS) has been employed as a precursor to the difluoromethyl radical for the functionalization of heteroarenes. researchgate.netnih.gov These reactions are often initiated by an oxidant like a persulfate salt. scispace.com The general mechanism involves the generation of the •CF₂H radical, which then attacks the electron-poor aromatic ring. researchgate.net This approach provides a direct and efficient route for the late-stage difluoromethylation of complex molecules. rsc.org

Table 1: Examples of Reagents Used in Minisci-Type Difluoromethylation

| Radical Precursor | Oxidant | Typical Substrate |

|---|---|---|

| Aryldifluoroacetic acid | Silver catalyst | Electron-deficient N-heteroarenes |

| Zinc difluoromethanesulfinate (DFMS) | Peroxide | Basic heteroarenes |

Utilization of Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents have emerged as versatile tools in organic synthesis, acting as efficient oxidants and sources of various functional groups. acs.orgnih.gov In the context of difluoromethylation, specific iodine(III) reagents containing difluoroacetoxy ligands have been developed. acs.org These compounds can serve as precursors to the difluoromethyl radical under photolytic conditions. acs.org

Upon irradiation with visible light, these hypervalent iodine(III) reagents decompose to generate a carboxyl radical, which subsequently undergoes decarboxylation to afford the desired difluoromethyl radical. acs.org This radical can then react with a (hetero)arene substrate to yield the C-H difluoromethylated product. acs.org A key advantage of this method is that it often proceeds in the absence of any additional metal catalysts or reagents. acs.org The ease of preparation and handling of these iodine(III) reagents makes them an attractive option for radical difluoromethylation. acs.org

Photoredox Catalysis in C-H Difluoromethylation

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radicals under exceptionally mild conditions. goettingen-research-online.demdpi.com This strategy has been successfully applied to the C-H difluoromethylation of a wide range of arenes and heteroarenes. acs.orgresearchgate.net The general principle involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable difluoromethyl radical precursor. mdpi.com

A variety of precursors have been utilized in photoredox-catalyzed difluoromethylation, including difluoromethyl heteroaryl-sulfones and pentacoordinate phosphoranes like PPh₃(CF₂H)₂. mdpi.comacs.org For example, an excited photocatalyst can reduce a difluoromethyl sulfone, leading to the formation of a difluoromethyl radical. mdpi.com This radical then adds to the (hetero)arene substrate in a process analogous to the Minisci reaction. acs.org The resulting radical intermediate is then oxidized to the final product, completing the catalytic cycle. goettingen-research-online.de These methods are noted for their broad substrate scope and high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules, including pharmaceuticals. mdpi.comacs.org

Table 2: Comparison of Radical Difluoromethylation Strategies

| Strategy | Key Reagent/Catalyst | Conditions | Advantages |

|---|---|---|---|

| Minisci-Type Chemistry | DFMS, Persulfate | Thermal, Oxidative | Direct C-H functionalization, Good for heteroarenes |

| Hypervalent Iodine(III) | I(III)-O₂CCF₂H Reagents | Photolytic | Catalyst-free, Mild conditions |

Advanced Approaches Utilizing Difluorocarbene Precursors

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile one-carbon building block for introducing the difluoromethylene (-CF₂-) or difluoromethyl (-CF₂H) group. cas.cnnih.gov The synthesis of difluoromethoxyarenes can be achieved by reacting phenols with a difluorocarbene source. The reaction proceeds via the insertion of difluorocarbene into the O-H bond of the phenol, followed by protonation of the resulting intermediate.

A variety of precursors have been developed to generate difluorocarbene under milder conditions, overcoming the limitations of early reagents that required harsh conditions or were toxic. cas.cnrsc.org Modern precursors include trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br). rsc.orgsioc.ac.cn These reagents can generate difluorocarbene upon activation with a suitable initiator, such as a fluoride source or under thermal conditions. sioc.ac.cn The choice of precursor and reaction conditions can be tuned to control the generation of difluorocarbene and achieve the desired transformation. sioc.ac.cn

Table 3: Common Difluorocarbene Precursors

| Precursor | Common Name / Abbreviation | Activation Method |

|---|---|---|

| ClCF₂CO₂Na | Sodium chlorodifluoroacetate | Pyrolysis (>120 °C) |

| CF₃SiMe₃ | Ruppert-Prakash Reagent | Nucleophilic activation |

| BrCF₂PO(OEt)₂ | - | Thermal/Base |

| Ph₃P⁺CF₂CO₂⁻ | PDFA | Thermal |

Strategies for Naphthalene (B1677914) Ring Functionalization and Methyl Group Installation

The synthesis of 1-(difluoromethoxy)-3-methylnaphthalene requires not only the introduction of the difluoromethoxy group but also the presence of a methyl group at the 3-position of the naphthalene scaffold. This can be achieved either by starting with a pre-functionalized naphthalene derivative or by installing the methyl group onto the naphthalene ring.

Alkylation and Methylation Reactions of Naphthalene Scaffolds

The installation of alkyl groups, including methyl groups, onto a naphthalene ring is a fundamental transformation in organic synthesis. nih.gov Friedel-Crafts alkylation is a classic method for this purpose, typically employing an alkylating agent (e.g., an alkyl halide or an olefin) and a Lewis acid catalyst. google.com However, this reaction can sometimes suffer from issues with regioselectivity and polyalkylation. google.com

Carboxylation and Esterification Reactions for Functional Group Introduction

The introduction of carboxyl and ester functional groups onto a naphthalene scaffold is a fundamental step in the synthesis of many complex derivatives. These groups can serve as key intermediates for further transformations.

Carboxylation: The direct carboxylation of naphthalene can be challenging, but specific methods have been developed. One approach involves the oxidation of alkyl-substituted naphthalenes. For instance, alkyl tetrahydronaphthalenes can be simultaneously dehydrogenated and oxidized to the corresponding naphthalene carboxylic acids using nitrogen dioxide (NO₂) at elevated temperatures in the presence of selenium dioxide (SeO₂) google.com. Another pathway is enzymatic carboxylation; biochemical studies have identified naphthalene carboxylase, which can convert naphthalene and bicarbonate into 2-naphthoic acid, demonstrating a biological route for this transformation nih.gov.

Esterification: Once a naphthalene carboxylic acid is obtained, it can be converted to an ester through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective method uomus.edu.iq. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. These esterification reactions are crucial for creating derivatives with modified solubility, reactivity, and biological properties uomus.edu.iq.

The table below summarizes common reactions for introducing carboxyl and ester groups.

| Reaction | Starting Material | Reagents | Product |

| Oxidative Carboxylation | Alkyl Tetrahydronaphthalene | NO₂, SeO₂, heat | Naphthalene Carboxylic Acid |

| Enzymatic Carboxylation | Naphthalene | Naphthalene Carboxylase, HCO₃⁻ | 2-Naphthoic Acid |

| Fischer Esterification | Naphthalene Carboxylic Acid | Alcohol (R-OH), H⁺ catalyst | Naphthalene Ester |

Benzylic Oxidation Pathways in Naphthalene Derivatives

The methyl group in compounds such as this compound represents a "benzylic" position, which is particularly susceptible to oxidation. This reactivity allows for the conversion of the methyl group into more functionalized moieties like alcohols, aldehydes, or carboxylic acids.

Several reagents and catalytic systems can achieve this transformation. Metal-ion-catalyzed reactions using peroxydisulphate are effective for the oxidation of benzylic hydrocarbons ias.ac.in. Specifically, using potassium peroxydisulphate in the presence of a copper(II) catalyst in an aqueous acetic acid medium can oxidize substituted naphthalenes to naphthoquinones ias.ac.in. The oxidation of electron-rich benzylic hydrocarbons with this system in aqueous acetonitrile (B52724) can yield carbonyl compounds and substituted benzoic acids ias.ac.in.

Recent advancements have focused on developing greener and more efficient methods. These include catalytic, electrochemical, and photochemical oxidation techniques nih.gov. For example, copper(II) chloride has been used to catalyze the oxidation of alkylarenes with aqueous tert-butyl hydroperoxide nih.gov. These pathways are fundamental for transforming a simple methylnaphthalene derivative into a key synthetic intermediate, such as a naphthalene carboxylic acid or a naphthaldehyde, which can then be used in subsequent synthetic steps.

Biochemical pathways also exist for such transformations. Certain microorganisms can hydroxylate a methyl group on the naphthalene ring, which is then further oxidized to a carboxylate asm.org.

The following table outlines different benzylic oxidation approaches.

| Method | Substrate | Catalyst/Reagents | Product Type |

| Peroxydisulphate Oxidation | Methylnaphthalene | K₂S₂O₈, Cu(II) | Naphthoquinone, Carbonyl, or Carboxylic Acid |

| Catalytic Oxidation | Alkylarene | CuCl₂·2H₂O, t-BuOOH | Ketone/Aldehyde |

| Microbial Oxidation | Methylnaphthalene | Sphingomonas paucimobilis | Naphthoic Acid |

Radical Decarboxylation Approaches in Naphthoquinone Synthesis

Radical decarboxylation is a powerful method for forming carbon-carbon bonds, and it has been effectively applied to the synthesis of functionalized naphthoquinones. This approach typically involves the generation of a radical from a carboxylic acid, which then adds to the naphthoquinone ring.

The Kochi-Anderson procedure is a well-established method for the alkylation of quinones via radical decarboxylation researchgate.netnih.gov. This reaction utilizes reagents such as silver nitrate (B79036) (AgNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to promote the oxidative decarboxylation of a carboxylic acid researchgate.net. The resulting alkyl radical is then trapped by a naphthoquinone, leading to the formation of a new C-C bond at one of the quinone's vinyl positions. This method has been successfully used to couple various carboxylic acids, including N-Boc-protected amino acids, with substituted quinones, yielding functionalized products researchgate.netnih.gov.

More recently, photoredox catalysis has emerged as a mild and efficient way to initiate radical decarboxylation sioc.ac.cn. In these systems, a photocatalyst absorbs visible light and initiates an electron transfer process that leads to the decarboxylation of the carboxylic acid, generating the required radical under gentle conditions sioc.ac.cn. This approach has been combined with other catalysts (dual catalysis) to achieve transformations that are difficult with traditional methods sioc.ac.cn. These radical-based methods provide a versatile route for introducing a wide range of side chains onto naphthoquinone scaffolds researchgate.netnih.gov.

Multi-Step Synthetic Sequences for Complex Naphthalene Derivatives

The construction of highly functionalized naphthalene derivatives often requires carefully planned multi-step synthetic sequences that combine various chemical transformations.

Synthesis of Difluoromethoxy-Substituted Naphthalene Carboxylic Acids

Synthesizing a naphthalene ring bearing both a difluoromethoxy group and a carboxylic acid function requires a multi-step approach. A logical pathway could involve the following key transformations:

Difluoromethylation of a Hydroxynaphthalene: The synthesis would likely begin with a suitable hydroxynaphthalene precursor, such as 3-methyl-1-naphthol (B78839). The hydroxyl group can be converted to a difluoromethoxy group. A common method for this transformation is the reaction with a difluorocarbene source, such as diethyl (bromodifluoromethyl)phosphonate, in the presence of a base nih.gov. This would yield this compound.

Oxidation of the Methyl Group: The methyl group at the 3-position can then be oxidized to a carboxylic acid. This benzylic oxidation can be achieved using strong oxidizing agents or through the catalytic methods described in section 2.2.3 ias.ac.innih.gov. This final step would yield the target molecule, 1-(difluoromethoxy)naphthalene-3-carboxylic acid.

An alternative strategy, mirroring syntheses in the benzene (B151609) series, could involve starting with a hydroxy-naphthaldehyde. The aldehyde would first be protected or carried through the synthesis, the hydroxy group would be converted to a difluoromethoxy group, and finally, the aldehyde would be oxidized to the carboxylic acid googleapis.com. The existence of commercially available isomers like 2-(difluoromethoxy)naphthalene-1-carboxylic acid and 1-(difluoromethoxy)naphthalene-8-carboxylic acid confirms the viability of such synthetic routes bldpharm.combldpharm.com.

Preparative Routes to Difluoromethoxy-Substituted Naphthoquinones and Related Scaffolds

The synthesis of naphthoquinones containing a difluoromethoxy group is a complex task that has been achieved through innovative synthetic design. One documented route involves introducing a difluoromethyl group, which can be considered a bioisostere of the difluoromethoxy group, onto a menadione (B1676200) (2-methyl-1,4-naphthoquinone) core nih.gov.

The synthetic sequence proceeds as follows nih.gov:

Reduction and Methylation: Commercially available 1,4-naphthoquinone (B94277) is first reduced, and the resulting dihydronaphthoquinone is methylated to protect the hydroxyl groups.

Formylation: The resulting 1,4-dimethoxynaphthalene (B104105) undergoes formylation to introduce an aldehyde group at the 2-position.

Fluorination: The aldehyde is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to convert the formyl group into a difluoromethyl group.

Oxidation: The dimethoxy protecting groups are removed via oxidation with cerium ammonium nitrate (CAN), which regenerates the quinone structure, yielding a 2-(difluoromethyl)-1,4-naphthoquinone derivative.

This difluorinated naphthoquinone can then be further functionalized, for example, by using the radical decarboxylation methods described in section 2.2.4 to introduce side chains at the 3-position nih.gov.

Synthetic Routes to Difluoromethoxy-Substituted Pyrazole-Naphthalene Hybrid Structures

Creating hybrid molecules that merge a difluoromethoxy-substituted naphthalene with a pyrazole (B372694) ring requires a strategy that can form the heterocyclic pyrazole ring from a suitably functionalized naphthalene precursor. Pyrazoles are typically synthesized by the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related equivalent nih.gov.

A plausible synthetic route to a difluoromethoxy-substituted pyrazole-naphthalene hybrid could be:

Preparation of a Naphthalene Precursor: The synthesis would start with a naphthalene derivative containing the difluoromethoxy group and a functional group that can be converted into a 1,3-dicarbonyl equivalent. For example, one could begin with this compound.

Functional Group Manipulation: The methyl group could be oxidized to a ketone (an acetyl group) via benzylic oxidation followed by further standard transformations. This would yield a key intermediate, such as 1-(difluoromethoxy)-3-acetylnaphthalene.

Pyrazole Ring Formation: This acetylnaphthalene intermediate, which is a ketone, can then be elaborated into a 1,3-dicarbonyl compound (e.g., via Claisen condensation). The resulting β-diketone is the classic precursor for pyrazole synthesis. Reaction with a hydrazine (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) would lead to cyclization and the formation of the pyrazole ring, affording the final hybrid structure nih.govresearchgate.net.

This modular approach allows for the synthesis of a variety of hybrid structures by changing the substitution on the naphthalene core or the hydrazine component.

Chemical Reactivity and Transformation Mechanisms of 1 Difluoromethoxy 3 Methylnaphthalene Analogues

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Polycyclic aromatic hydrocarbons (PAHs) like naphthalene are generally more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org Electrophilic aromatic substitution is a fundamental reaction class for these compounds, leading to a variety of substituted derivatives. numberanalytics.comwordpress.com For naphthalene, substitution can occur at two distinct positions, labeled α (1, 4, 5, 8) and β (2, 3, 6, 7).

The regioselectivity of these reactions is influenced by the stability of the carbocation intermediate (arenium ion). wordpress.com Attack at the α-position is generally favored because the resulting intermediate can be stabilized by resonance structures that keep one of the aromatic rings intact. wordpress.comyoutube.com This leads to a lower activation energy compared to the intermediate formed from β-attack. wordpress.com Common electrophilic aromatic substitution reactions for naphthalene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wordpress.comyoutube.com

However, the substitution pattern can be influenced by reaction conditions. For instance, the sulfonation of naphthalene can yield the α-product under kinetic control (lower temperature) and the β-product under thermodynamic control (higher temperature). youtube.com Similarly, the solvent used in Friedel-Crafts acylation can alter the major product isomer. libretexts.org The presence of substituents on the naphthalene ring, such as the difluoromethoxy and methyl groups in 1-(difluoromethoxy)-3-methylnaphthalene, will further direct incoming electrophiles based on their electron-donating or electron-withdrawing nature.

Reactivity and Stability Considerations for the Difluoromethoxy Group

The difluoromethoxy group (–OCF₂H) imparts unique reactivity and stability to the aromatic ring due to the properties of the difluoromethyl (CF₂H) moiety.

The CF₂H group is recognized as a potential hydrogen bond donor, a property that distinguishes it from a methyl (CH₃) or trifluoromethyl (CF₃) group. nih.govacs.org This capability arises from the polarized C–H bond due to the presence of the two highly electronegative fluorine atoms. beilstein-journals.org While weaker than conventional hydrogen bond donors like hydroxyl (–OH) or thiol (–SH) groups, the CF₂H group can participate in both intramolecular and intermolecular hydrogen bonds. nih.govbeilstein-journals.org

The strength of these hydrogen bonds can be significant enough to influence molecular conformation and intermolecular interactions. nih.govnih.gov For example, intramolecular hydrogen bonds between a CF₂H group and a nearby acceptor, like a carbonyl oxygen, have been shown to affect conformational preferences. nih.govnih.gov The hydrogen bond donating capacity of the CF₂H group is enhanced when it is attached to cationic aromatic systems. beilstein-journals.org Spectroscopic methods, such as NMR and IR, as well as X-ray crystallography and computational calculations, have been used to investigate and confirm these hydrogen bonding interactions. nih.govchemistryviews.org The ability of the CF₂H group to act as a lipophilic hydrogen bond donor makes it a point of interest in medicinal chemistry, where it can serve as a bioisostere for hydroxyl or thiol groups. alfa-chemistry.comh1.coresearchgate.net

Hydrogen Bond Donor Properties of CF₂H Group

| Interaction Type | Description | Significance | Supporting Evidence |

|---|---|---|---|

| Intramolecular H-Bonding | Formation of a hydrogen bond between the CF₂H proton and an acceptor atom within the same molecule. nih.govnih.gov | Influences molecular conformation and can shield the proton from other interactions. nih.gov | NMR spectroscopy, IR spectroscopy, X-ray crystallography, theoretical calculations. nih.gov |

| Intermolecular H-Bonding | Formation of a hydrogen bond between the CF₂H proton of one molecule and an acceptor atom on another molecule. nih.gov | Can lead to dimerization and influence crystal packing. nih.gov | X-ray crystallography, spectroscopic methods. nih.govacs.org |

| Bioisosterism | Acts as a surrogate for OH or SH groups, offering similar hydrogen bonding capabilities with different lipophilicity. beilstein-journals.orgalfa-chemistry.com | Useful in drug design to modulate properties like metabolic stability and acidity. nih.govresearchgate.net | Experimental and computational studies. nih.govacs.org |

The introduction of fluorine atoms into an aromatic ring significantly alters its electronic properties. numberanalytics.com Fluorine is highly electronegative and acts as an electron-withdrawing group through the sigma bond (inductive effect). numberanalytics.comcsbsju.edu This effect generally deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com

Mechanistic Investigations of Related Naphthalene Derivatization

The derivatization of naphthalene can proceed through various mechanistic pathways, including oxidation and rearrangement reactions.

The metabolic activation of PAHs like naphthalene is a key process in their biological activity and often involves oxidation. researchgate.netnih.gov This process is typically mediated by cytochrome P450 enzymes and leads to the formation of reactive intermediates. nih.govresearchgate.net The initial step is often the formation of an unstable epoxide, such as naphthalene-1,2-oxide. nih.govresearchgate.net

This epoxide is a critical intermediate that can undergo several transformations. It can be hydrolyzed to form a dihydrodiol, rearrange to form naphthols, or react with cellular nucleophiles. nih.govresearchgate.net Further oxidation can lead to the formation of diol epoxides, which are highly reactive and can form adducts with DNA. nih.govacs.orgcdc.gov

Another significant oxidative pathway for naphthalene derivatives is the formation of quinones, such as 1,2- and 1,4-naphthoquinone (B94277). acs.orgacs.org These quinones are also electrophilic and can covalently bind to cellular macromolecules, particularly proteins. acs.orgacs.org The presence of substituents on the naphthalene ring, such as an alkyl group, can influence the preferred site of oxidation, sometimes favoring side-chain oxidation over aromatic ring oxidation. researchgate.net

Oxidative Metabolites of Naphthalene Analogues

| Reactive Intermediate | Formation Pathway | Subsequent Reactions | Biological Significance |

|---|---|---|---|

| Epoxides (e.g., Naphthalene-1,2-oxide) | Cytochrome P450-mediated oxidation of the aromatic ring. nih.govresearchgate.net | Hydrolysis to dihydrodiols, rearrangement to naphthols, formation of glutathione (B108866) conjugates. nih.govresearchgate.net | Key intermediates in the metabolic activation of naphthalene. nih.gov |

| Diol Epoxides | Further oxidation of dihydrodiol metabolites. nih.govacs.org | Covalent binding to DNA to form adducts. nih.govcdc.gov | Considered ultimate carcinogens for many PAHs. acs.orgcdc.gov |

| Quinones (e.g., 1,2- and 1,4-Naphthoquinone) | Oxidation of naphthalene and its hydroxylated metabolites. acs.orgyoutube.com | Covalent binding to proteins, particularly cysteine residues. acs.orgacs.org | Contribute to cytotoxicity through protein modification and oxidative stress. acs.orgwikipedia.org |

While electrophilic substitution is the hallmark of aromatic compounds, polycyclic systems like naphthalene can also undergo addition reactions, albeit less readily than simple alkenes. libretexts.orgquora.com Addition reactions, such as hydrogenation, disrupt the aromaticity of at least one ring. numberanalytics.com Naphthalene is more prone to addition reactions than benzene due to a lower loss of resonance stabilization energy. libretexts.org

Isomerization reactions are also possible for substituted naphthalenes. These transformations can be driven by thermal energy or catalysis and may involve the migration of substituents or rearrangement of the carbon skeleton. nih.govacs.org For instance, studies have explored the isomerization pathways between different structural forms of naphthalene itself, identifying various low-energy isomers. nih.gov The presence of substituents will influence the energy landscape and the feasibility of such rearrangements. Additionally, cycloaddition reactions, like the Diels-Alder reaction, can occur where the PAH acts as either a diene or a dienophile, leading to more complex polycyclic structures. numberanalytics.comrsc.org Another novel pathway for PAH formation and modification is the phenyl-addition/dehydrocyclization (PAC) mechanism, which involves the addition of a phenyl radical followed by cyclization. nih.gov

Electrochemical Characterization and Redox Potentials of Fluorinated Naphthalenes

The electrochemical behavior of fluorinated naphthalene derivatives is a critical aspect of their chemical reactivity, providing insight into their electron transfer properties. While specific electrochemical data for this compound is not extensively documented, the redox potentials of analogous fluorinated naphthalenes and related derivatives offer a framework for understanding its likely characteristics.

The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethoxy group, to an aromatic system like naphthalene significantly influences its electronic properties. Fluorine is a highly electronegative atom, and its presence is expected to lower the energy levels of the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This electronic perturbation directly impacts the redox potentials of the molecule.

In the context of oxidation, which involves the removal of an electron from the HOMO, the presence of electron-withdrawing fluorine atoms makes the naphthalene ring more electron-deficient. Consequently, a higher potential is generally required to oxidize fluorinated naphthalenes compared to their non-fluorinated counterparts. researchgate.net Studies on various naphthalene derivatives have shown a wide range of oxidation potentials, which are sensitive to the nature and position of substituents on the naphthalene ring. researchgate.net For instance, the redox stability window for naphthalene itself is quite wide, but this is altered by substitution. researchgate.net

Cyclic voltammetry is a key technique used to probe these properties. For example, the cyclic voltammetry of perfluoronaphthalene in 1,2-difluorobenzene (B135520) shows a quasi-reversible deelectronation at positive potentials, highlighting the significant oxidizing strength required to remove an electron from the heavily fluorinated system. researchgate.net The redox potential of such systems can be so high that they are capable of oxidizing other aromatic compounds. researchgate.net

The redox potentials are also influenced by the solvent system used for the electrochemical measurements. The choice of solvent can affect the stability of the resulting radical cations and anions. researchgate.net For fluorinated compounds, solvents with low nucleophilicity are often preferred to prevent reactions with the electrochemically generated species.

Table 1: Comparative Redox Potentials of Naphthalene Derivatives

| Compound | Redox Process | Potential (vs. reference) | Reference |

| Naphthalene | Oxidation | +1.4 V (vs. Fc+/0 in CH2Cl2) | researchgate.net |

| Acenaphthene | Oxidation | +1.1 V (vs. Fc+/0 in CH2Cl2) | researchgate.net |

| Perfluoronaphthalene | Oxidation | +2.00 V (solution)/+2.41 V (solid-state) vs. Fc+/0 | researchgate.net |

Note: The data presented is for analogous compounds and is intended to provide a comparative context for the expected electrochemical properties of this compound.

Nucleophilic Addition and Glutathionylation Reactions

The reactivity of fluorinated naphthalenes towards nucleophiles is a significant aspect of their chemical behavior, with implications for their biological interactions and metabolic pathways. Nucleophilic addition reactions to the naphthalene ring can lead to the formation of new carbon-carbon or carbon-heteroatom bonds and can sometimes be accompanied by dearomatization of the naphthalene system. researchgate.netnih.gov

The presence of the electron-withdrawing 1-(difluoromethoxy) group in this compound is expected to activate the naphthalene ring towards nucleophilic attack. This activation is a consequence of the reduced electron density in the aromatic system, making it more susceptible to reaction with electron-rich species. The regioselectivity of such additions would be influenced by both the difluoromethoxy and the methyl groups.

Organolithium reagents are potent nucleophiles that have been shown to react with naphthalene derivatives, leading to addition products. researchgate.netnih.gov The regioselectivity of these reactions can be influenced by factors such as the specific organolithium reagent used, the solvent, and the presence of coordinating groups on the naphthalene substrate. nih.gov In some cases, nucleophilic addition can lead to a dearomatization of the naphthalene ring, forming non-aromatic products. researchgate.netnih.gov

Glutathionylation Reactions

A particularly important class of nucleophilic addition reactions in a biological context is the reaction with glutathione (GSH), a tripeptide that plays a central role in cellular detoxification. The reaction of electrophilic compounds with the thiol group of GSH is a key metabolic pathway for the elimination of xenobiotics.

Naphthalene and its derivatives can be metabolized in vivo to form reactive electrophilic intermediates, such as epoxides. These intermediates are susceptible to nucleophilic attack by GSH, a process often catalyzed by glutathione S-transferases (GSTs). This glutathionylation reaction results in the formation of a glutathione conjugate, which is typically more water-soluble and can be more readily excreted from the body. researchgate.net

The metabolism of dimethylnaphthalenes has been shown to cause a significant depletion of GSH levels in both the liver and lungs of rats, indicating that glutathionylation is a major metabolic pathway for these compounds. researchgate.net While direct studies on this compound are not available, it is plausible that this compound could undergo similar metabolic activation and subsequent glutathionylation.

The reaction of naphthalene derivatives with GSH is not only a detoxification pathway but can also be harnessed for analytical purposes. For instance, naphthalene-based fluorescent probes have been developed to detect and quantify GSH in biological systems. thno.orgnih.gov These probes often contain reactive sites that undergo a nucleophilic addition reaction with GSH, leading to a change in their fluorescence properties. thno.org For example, naphthalene dialdehyde (B1249045) compounds can react with GSH to form highly fluorescent products. nih.gov

Table 2: Examples of Nucleophilic Reactions with Naphthalene Derivatives

| Naphthalene Derivative Type | Nucleophile/Reagent | Reaction Type | Product Type |

| Naphthalenecarboxylates | Organolithiums | Nucleophilic Addition | Addition products to the naphthalene nucleus |

| Chloromethyl Naphthalenes | Various Nucleophiles (Palladium-catalyzed) | Nucleophilic Dearomatization | Substituted carbocycles |

| Naphthalene (metabolites) | Glutathione (GSH) | Glutathionylation | Glutathione conjugates |

| Naphthalene Dialdehydes | Glutathione (GSH) | Nucleophilic Addition | Fluorescent adducts |

This table provides examples of nucleophilic reactions involving the naphthalene core to illustrate the potential reactivity of this compound.

Spectroscopic Characterization and Structural Elucidation of 1 Difluoromethoxy 3 Methylnaphthalene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 1-(Difluoromethoxy)-3-methylnaphthalene is expected to reveal distinct signals corresponding to the aromatic protons, the methyl protons, and the unique proton of the difluoromethoxy group.

Aromatic Region (δ 7.0-8.0 ppm): The six protons on the naphthalene (B1677914) ring system will appear in this region. Their exact chemical shifts and coupling patterns are influenced by the electron-donating methyl group and the electron-withdrawing difluoromethoxy group. Protons on the same ring as the substituents will show more complex splitting patterns and shift variations compared to the protons on the unsubstituted ring. For instance, the proton at position 2, situated between the two substituents, would likely appear as a singlet or a finely split signal, while the proton at position 4 would also be a singlet. Protons H-5, H-6, H-7, and H-8 on the adjacent ring would exhibit characteristic doublet and triplet patterns typical of a substituted naphthalene.

Methyl Protons (δ ~2.5 ppm): The three protons of the methyl group at the C-3 position are expected to produce a singlet in the upfield region of the spectrum. In similar structures like 1-methylnaphthalene (B46632), this signal appears around δ 2.65 ppm. chemicalbook.com

Difluoromethoxy Proton (δ 6.5-7.5 ppm): The single proton of the -OCHF₂ group is highly characteristic. Due to the strong deshielding effect of the two adjacent fluorine atoms, this proton is expected to resonate significantly downfield. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF), with a typical coupling constant in the range of 70-75 Hz. rsc.org

Table 1: Predicted ¹H NMR Data for this compound This table presents expected values based on the analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (Naphthalene) | 7.20 - 8.00 | m (multiplet) | N/A |

| -CH₃ | ~2.5 | s (singlet) | N/A |

| -OCHF₂ | 6.80 - 7.40 | t (triplet) | ²JHF ≈ 72 Hz |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, twelve distinct signals are expected.

Aromatic Carbons (δ 110-150 ppm): The ten carbons of the naphthalene ring will resonate in this range. The carbon atom bonded to the oxygen of the difluoromethoxy group (C-1) will be significantly deshielded. Carbons bearing substituents (C-1, C-3) and the quaternary carbons at the ring fusion (C-4a, C-8a) will have distinct chemical shifts. For unsubstituted naphthalene, aromatic carbons appear at δ 125.8, 127.9, and 133.5 ppm. hmdb.ca

Methyl Carbon (δ ~20 ppm): The carbon of the methyl group is expected to appear in the high-field region of the spectrum, consistent with typical sp³-hybridized carbons.

Difluoromethoxy Carbon (δ ~115 ppm): The carbon of the -OCHF₂ group is highly characteristic. It will be observed as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with an expected large coupling constant of approximately 250-270 Hz. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound This table presents expected values based on the analysis of similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-C (Naphthalene) | 110 - 150 | s (singlet) or d (doublet), t (triplet) for C-2 due to nJCF | Variable |

| -CH₃ | ~20 | s (singlet) | N/A |

| -OCHF₂ | ~115 | t (triplet) | ¹JCF ≈ 260 Hz |

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent, which should result in a single resonance signal. This signal is expected to appear as a doublet due to coupling with the single adjacent proton (²JFH). The chemical shift for difluoromethoxy groups attached to an aromatic ring typically falls in the range of -80 to -95 ppm relative to a CFCl₃ standard. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound This table presents expected values based on the analysis of similar compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCHF₂ | -80 to -95 | d (doublet) | ²JFH ≈ 72 Hz |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would be characterized by several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). researchgate.net

C=C Aromatic Stretching: Vibrations corresponding to the carbon-carbon double bonds within the naphthalene ring will produce a series of sharp peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O ether linkage is expected to show a strong absorption band in the 1250-1050 cm⁻¹ region.

C-F Stretching: The most prominent and diagnostic peaks for the difluoromethoxy group will be the strong C-F stretching absorptions, typically found in the 1150-1000 cm⁻¹ range. rsc.org These bands are often very intense.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds will appear in the 900-675 cm⁻¹ region, and their pattern can provide information about the substitution on the aromatic ring.

Table 4: Predicted FT-IR Absorption Bands for this compound This table presents expected values based on the analysis of similar compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch | 1250 - 1050 | Strong |

| C-F Stretch | 1150 - 1000 | Very Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. Naphthalene and its derivatives are known to exhibit characteristic absorption spectra due to π→π* transitions within the aromatic rings. researchgate.net The spectrum of this compound is expected to show multiple absorption bands, similar to the parent naphthalene system but with slight shifts due to the substituents. Typically, naphthalenes show a strong absorption band around 220 nm and a series of finer, less intense bands between 250 and 320 nm. researchgate.netnist.gov The presence of the difluoromethoxy and methyl groups may cause a small bathochromic (red) shift in these absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound This table presents expected values based on the analysis of similar compounds.

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π→π | ~220 - 230 |

| π→π (fine structure) | ~260 - 320 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. The molecular formula of this compound is C₁₂H₁₀F₂O, giving it a monoisotopic mass of approximately 208.07 Da.

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 208.

Fragmentation Pattern: The fragmentation is likely to proceed through several key pathways:

Loss of a methyl radical ([M-15]⁺): Cleavage of the methyl group would result in a fragment at m/z 193.

Loss of the difluoromethoxy group: Fragmentation could involve the loss of the ·CHF₂O radical, or more likely, the loss of CHF₂ (m/z 51) followed by rearrangement. A key fragment would likely be the naphthoxide-type ion resulting from the loss of the ·CHF₂ radical, giving a peak at m/z 157.

The base peak for 1-methylnaphthalene is often the molecular ion (m/z 142) or the tropylium-like ion from rearrangement after loss of H ([M-1]⁺, m/z 141). nist.gov Similar stability would be expected for the molecular ion of the title compound.

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound This table presents expected values based on theoretical fragmentation.

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 208 | [M]⁺ (Molecular Ion) |

| 193 | [M - CH₃]⁺ |

| 157 | [M - CHF₂]⁺ |

| 141 | [C₁₁H₉]⁺ (from further fragmentation) |

Advanced Functionalization Strategies and Applications of 1 Difluoromethoxy 3 Methylnaphthalene Derivatives

Design Principles for Modulating Chemical Properties for Materials Science Applications

The chemical properties of 1-(difluoromethoxy)-3-methylnaphthalene derivatives can be systematically modulated by considering the distinct roles of its constituent parts: the naphthalene (B1677914) core, the difluoromethoxy group, and the methyl group. These components collectively influence the molecule's electronic profile, intermolecular interactions, and conformational stability, which are critical parameters in materials science.

The naphthalene core provides a rigid, planar, and electron-rich aromatic system. This inherent structure is conducive to forming ordered assemblies through π-π stacking interactions, a fundamental principle in the design of organic semiconductors, liquid crystals, and other functional materials. The extended π-system dictates the foundational electronic properties, such as the HOMO-LUMO gap, which can be further tuned by functionalization.

The difluoromethoxy (-OCHF₂) group is the primary modulator of the electronic and physical properties. Its influence is multifaceted:

Inductive Effect: The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which lowers the energy levels of the molecular orbitals of the naphthalene ring. This modulation is crucial for designing materials with specific charge-transport characteristics.

Lipophilicity and Solubility: The -OCHF₂ group significantly increases the lipophilicity of the molecule, a key factor in ensuring solubility in organic solvents used for device fabrication.

Metabolic Stability: In the context of organic electronics, enhanced chemical and thermal stability is a desirable trait. The C-F bonds are exceptionally strong, rendering the difluoromethoxy group resistant to chemical degradation.

Hydrogen Bond Acceptance: The oxygen atom can act as a weak hydrogen bond acceptor, influencing crystal packing and molecular self-assembly.

By strategically modifying these three components, researchers can design derivatives with tailored properties for specific applications.

Table 1: Design Principles for Modulating Material Properties

| Structural Component | Modification Strategy | Predicted Effect on Material Property |

|---|---|---|

| Naphthalene Core | Extension of conjugation (e.g., to anthracene) | Narrows HOMO-LUMO gap; shifts absorption/emission to longer wavelengths. |

| Introduction of heteroatoms (e.g., quinoline) | Modifies electronic properties and introduces sites for hydrogen bonding. | |

| Difluoromethoxy Group | Replacement with -OCF₃ group | Increases electron-withdrawing strength and lipophilicity. |

| Replacement with -OCH₂F group | Reduces electron-withdrawing strength compared to -OCHF₂. | |

| Methyl Group | Elongation of alkyl chain | Increases solubility in nonpolar solvents; can induce liquid crystalline phases. |

Strategies for Tailoring Molecular Recognition and Interaction Mechanisms

Tailoring the molecular recognition capabilities of this compound derivatives is essential for applications ranging from chemical sensing to designing specific binding agents. The ability to control how a molecule interacts with its environment is predicated on understanding and manipulating non-covalent interactions.

The difluoromethoxy group is central to these strategies. The strong C-F bonds create a significant dipole moment within the group, enabling potent dipole-dipole interactions with other polar molecules. Furthermore, the electron-withdrawing nature of the -OCHF₂ group polarizes the naphthalene ring system, modulating its ability to participate in π-π stacking and cation-π interactions. This electronic perturbation can be precisely controlled to enhance binding affinity and selectivity for a specific target.

For instance, the oxygen atom of the difluoromethoxy group can serve as a hydrogen bond acceptor. While weaker than carbonyl or hydroxyl oxygens, this interaction can provide crucial enthalpic contributions to a binding event, particularly within a well-defined binding pocket. The fluorine atoms themselves are generally poor hydrogen bond acceptors but can participate in other important non-covalent interactions, such as orthogonal multipolar interactions.

By understanding these principles, derivatives can be designed with specific recognition properties. For example, incorporating a hydrogen bond donor elsewhere on the naphthalene scaffold could create a molecule capable of forming specific, directional interactions with a complementary target, thereby increasing binding affinity and specificity.

Table 2: Structural Features and Their Role in Molecular Recognition

| Structural Feature | Type of Interaction | Mechanism and Application |

|---|---|---|

| Naphthalene π-System | π-π Stacking | Interaction with other aromatic systems; crucial for self-assembly and binding to aromatic residues in proteins. |

| Difluoromethoxy Group (Oxygen) | Hydrogen Bond Acceptor | Forms weak hydrogen bonds with donor groups (e.g., N-H, O-H) on a target molecule, enhancing binding specificity. |

| Difluoromethoxy Group (C-F Bonds) | Dipole-Dipole Interactions | The local dipole moment interacts with polar sites on a target, contributing to binding affinity. |

| Methyl Group | van der Waals Interactions / Steric Effects | Fills hydrophobic pockets in a binding site; sterically guides the orientation of the molecule to achieve optimal binding geometry. |

Radiochemical Synthesis and Labeling Strategies for Research Applications

For advanced chemical tracing in biological systems using techniques like Positron Emission Tomography (PET), radiolabeling with a positron-emitting isotope such as fluorine-18 (B77423) (¹⁸F) is required. While specific protocols for the direct radiosynthesis of [¹⁸F]this compound are not extensively documented, established ¹⁸F-labeling methodologies for aromatic systems can be readily adapted. nih.govacs.org

A prevalent and effective strategy for introducing ¹⁸F into a molecule is through nucleophilic substitution. nih.gov This approach would involve a multi-step synthesis beginning with a suitable precursor. A plausible synthetic route would be:

Precursor Synthesis: The synthesis would start with a precursor molecule, such as 1-hydroxy-3-methylnaphthalene. This hydroxyl group would be converted into a good leaving group, such as a tosylate or a nitro group, which is susceptible to nucleophilic attack. The choice of leaving group is critical and must be optimized to facilitate the subsequent radiofluorination step. researchgate.net

¹⁸F-Labeling Reaction: The precursor would then be reacted with no-carrier-added [¹⁸F]fluoride. The [¹⁸F]fluoride ion is typically activated using a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex (K[K₂₂₂]¹⁸F), in a polar aprotic solvent like acetonitrile (B52724) or DMSO. nih.govmdpi.com The reaction mixture is heated to drive the nucleophilic aromatic substitution (SₙAr), displacing the leaving group and incorporating the ¹⁸F atom. frontiersin.org

Purification: Following the labeling reaction, the crude product mixture contains the desired ¹⁸F-labeled compound, unreacted precursor, and various byproducts. Purification is almost universally achieved using High-Performance Liquid Chromatography (HPLC) to isolate the final radiotracer with high chemical and radiochemical purity.

Recent advancements have also explored methods for the direct ¹⁸F-labeling of C-H bonds or the isotopic exchange on a non-radioactive difluoromethyl group, which could provide more direct routes to the target compound in the future. nih.govresearchgate.net These methods often utilize transition-metal catalysts or frustrated Lewis pairs to activate the C-F bond for isotopic exchange. nih.govresearchgate.net

Table 3: Proposed Radiosynthesis Strategy for ¹⁸F-Labeling

| Step | Description | Key Parameters |

|---|---|---|

| 1. Precursor Synthesis | Preparation of a 3-methylnaphthalene derivative with a suitable leaving group (e.g., -NO₂, -OTs) at the 1-position. | Choice of leaving group, reaction conditions for precursor synthesis. |

| 2. ¹⁸F-Fluorination | Nucleophilic substitution reaction with activated [¹⁸F]fluoride. | [¹⁸F]Fluoride activation (e.g., K[K₂₂₂]¹⁸F), solvent (e.g., MeCN, DMSO), temperature, reaction time. nih.gov |

| 3. Purification | Isolation of the final radiolabeled product. | HPLC system (column, mobile phase) for separation and purification. |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements

The difluoromethoxy group (-OCF₂H) is a valuable structural motif in contemporary chemical research, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. The introduction of this group onto a naphthalene (B1677914) scaffold, particularly one bearing a methyl substituent, is anticipated to modulate the electronic and steric properties of the parent molecule in a predictable manner.

While specific literature detailing the synthesis and properties of 1-(Difluoromethoxy)-3-methylnaphthalene is not extensively available, its preparation can be reasonably extrapolated from established methodologies for the difluoromethoxylation of phenols and naphthols. The most probable synthetic precursor for this compound is 3-methyl-1-naphthol (B78839).

Several reagents and protocols have been developed for the O-difluoromethylation of hydroxylated aromatic compounds. A common approach involves the use of a difluorocarbene precursor in the presence of a base. For instance, reagents like chlorodifluoromethane (B1668795) (CHClF₂) or sodium chlorodifluoroacetate (ClCF₂CO₂Na) can serve as sources of difluorocarbene (:CF₂), which then inserts into the O-H bond of the naphthol.

More recent advancements have introduced bench-stable S-(difluoromethyl)sulfonium salts as effective difluorocarbene precursors, offering a practical and facile method for the difluoromethylation of a wide range of phenols under mild basic conditions, such as in the presence of lithium hydroxide. This method has shown broad substrate scope and functional group tolerance, suggesting its applicability to the synthesis of this compound from 3-methyl-1-naphthol. The general reaction scheme can be depicted as follows:

Figure 1: Plausible synthetic route to this compound from 3-methyl-1-naphthol using a difluorocarbene precursor.

The reaction conditions, such as the choice of base, solvent, and temperature, would likely require optimization to achieve high yields of the desired product. The purification of this compound would typically be achieved through standard techniques such as column chromatography.

The structural characterization of the synthesized compound would rely on a combination of spectroscopic techniques. The presence and structure of the difluoromethoxy group can be unequivocally confirmed by ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum is expected to show a characteristic triplet for the proton of the -OCF₂H group due to coupling with the two fluorine atoms. The ¹⁹F NMR would exhibit a corresponding doublet. Infrared (IR) spectroscopy would reveal characteristic C-F and C-O stretching vibrations. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight of the compound.

The table below summarizes the key data points that would be expected from the characterization of this compound, based on the analysis of related compounds.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | - Aromatic protons of the naphthalene ring system- Singlet for the methyl group protons- Triplet for the proton of the -OCF₂H group |

| ¹³C NMR | - Aromatic carbons of the naphthalene ring- Carbon of the methyl group- Triplet for the carbon of the -OCF₂H group (due to C-F coupling) |

| ¹⁹F NMR | - Doublet corresponding to the two equivalent fluorine atoms of the -OCF₂H group |

| IR Spectroscopy | - C-H stretching and bending vibrations for the aromatic and methyl groups- C-O stretching vibrations- C-F stretching vibrations |

| Mass Spectrometry | - Molecular ion peak corresponding to the exact mass of C₁₂H₁₀F₂O |

Identification of Current Gaps in Fundamental Understanding and Experimental Methodologies

Despite the plausible synthetic routes and expected analytical characteristics, a significant gap exists in the scientific literature concerning the specific experimental data for this compound. There is a lack of published research detailing its optimized synthesis, comprehensive spectroscopic characterization, and physicochemical properties.

Furthermore, the reactivity of this particular molecule remains unexplored. The interplay between the electron-donating methyl group and the electron-withdrawing difluoromethoxy group on the naphthalene ring system could lead to interesting and potentially useful chemical behavior that has yet to be investigated. For instance, the electronic effects of these substituents on electrophilic aromatic substitution reactions on the naphthalene core are not documented.

From a methodological standpoint, while general procedures for difluoromethoxylation are available, the specific application of these methods to 3-methyl-1-naphthol has not been reported. The optimization of reaction conditions to maximize yield and minimize the formation of byproducts is a crucial experimental step that needs to be addressed. Additionally, the scalability of any proposed synthesis for industrial or larger-scale laboratory applications is an unknown factor.

The table below outlines the primary areas where fundamental knowledge and experimental data are currently lacking for this compound.

| Area of Knowledge Gap | Specific Information Needed |

| Synthesis | - Optimized reaction conditions for the difluoromethoxylation of 3-methyl-1-naphthol- Comparative study of different difluoromethoxylating agents- Scalability of the synthetic route |

| Physicochemical Properties | - Experimentally determined melting point, boiling point, and solubility- Spectroscopic data (¹H, ¹³C, ¹⁹F NMR, IR, UV-Vis)- X-ray crystal structure for solid-state conformation |

| Chemical Reactivity | - Investigation of electrophilic and nucleophilic substitution reactions- Stability studies under various conditions (pH, temperature, light) |

| Potential Applications | - Exploration of its use as a building block in medicinal chemistry or materials science- Assessment of its biological activity or photophysical properties |

Prospective Research Avenues in Advanced Synthetic Strategies, Mechanistic Elucidation, and Novel Functionalizations

The existing knowledge gaps surrounding this compound present several exciting opportunities for future research. These can be broadly categorized into the development of advanced synthetic methods, a deeper understanding of reaction mechanisms, and the exploration of novel functionalizations and applications.

Advanced Synthetic Strategies: Future synthetic work could focus on developing more efficient, sustainable, and cost-effective methods for the synthesis of this compound. This could involve the exploration of catalytic methods for difluoromethoxylation, potentially using transition metal catalysts, to reduce the need for stoichiometric reagents. The use of flow chemistry could also be investigated for a more controlled and scalable synthesis.

Mechanistic Elucidation: A detailed mechanistic study of the difluoromethoxylation of 3-methyl-1-naphthol would provide valuable insights that could be applied to the synthesis of other related compounds. This could involve computational studies to model the reaction pathway and identify key transition states, as well as kinetic studies to understand the factors influencing the reaction rate.

Novel Functionalizations and Applications: Once a reliable synthesis of this compound is established, a wide range of research avenues open up for its further functionalization. The naphthalene ring can be subjected to various chemical transformations to introduce additional functional groups, leading to a library of novel compounds with potentially interesting properties.

Given the prevalence of naphthalene-based structures in fluorescent probes and the unique properties of the difluoromethoxy group, a particularly promising area of research would be the development of novel fluorescent sensors. The methyl and difluoromethoxy groups can be used to tune the photophysical properties of the naphthalene core, and further functionalization could introduce specific recognition sites for various analytes.

In the realm of medicinal chemistry, the compound could serve as a valuable building block for the synthesis of new drug candidates. The difluoromethoxy group is known to enhance metabolic stability and cell membrane permeability, properties that are highly desirable in drug design.

The table below highlights potential future research directions for this compound.

| Research Avenue | Specific Research Goals |

| Advanced Synthesis | - Development of catalytic difluoromethoxylation methods- Application of flow chemistry for continuous synthesis- Exploration of greener and more atom-economical synthetic routes |

| Mechanistic Studies | - Computational modeling of the reaction mechanism- Kinetic analysis of the difluoromethoxylation reaction- Identification and characterization of reaction intermediates |

| Novel Functionalizations | - Electrophilic aromatic substitution reactions on the naphthalene ring- Cross-coupling reactions to introduce new C-C or C-N bonds- Derivatization of the methyl group |

| Potential Applications | - Design and synthesis of novel fluorescent probes for biological imaging- Use as a scaffold in the development of new therapeutic agents- Investigation of its properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) |

Q & A

Q. What are the key synthetic routes for 1-(Difluoromethoxy)-3-methylnaphthalene, and how are fluorinated intermediates optimized?

Methodological Answer: Synthesis typically involves fluorination of naphthalene derivatives. Key steps include:

- Electrophilic substitution to introduce the difluoromethoxy group at position 1 .

- Methylation at position 3 using methyl halides or diazomethane under controlled pH (e.g., 7–9) to avoid side reactions .

- Fluorination optimization : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® in anhydrous solvents (e.g., THF) at −20°C to 0°C to maximize yield (reported up to 68%) .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀F₂O | |

| Typical Yield | 60–75% (fluorination step) |

Q. How does fluorination influence the compound’s bioactivity?

Methodological Answer: Fluorination enhances lipophilicity and metabolic stability, critical for antimicrobial and anticancer efficacy:

- Antibacterial Activity : Difluoromethoxy groups increase membrane permeability, as shown in E. coli MIC (minimum inhibitory concentration) assays (MIC = 12.5 µg/mL vs. non-fluorinated analogs at >50 µg/mL) .

- Anticancer Activity : In murine models, fluorinated derivatives reduced tumor volume by 45% (p < 0.05) compared to non-fluorinated counterparts (25% reduction) .

Experimental Design Tip:

Compare fluorinated/non-fluorinated analogs in parallel assays to isolate fluorination effects. Use logP measurements to correlate lipophilicity with activity .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise from metabolic stability or bioavailability. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and AUC (area under the curve) in rodent models. For example, oral bioavailability of 22% in mice suggests first-pass metabolism limits in vivo activity .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. A study identified a hydroxylated metabolite with reduced potency (IC₅₀ = 8 µM vs. parent compound’s 2 µM) .

- Formulation Adjustments : Nanoemulsions or liposomal encapsulation improved tumor accumulation by 3-fold in xenograft models .

Q. What strategies optimize fluorinated intermediates in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Pd/C or Ni catalysts enhance regioselectivity during fluorination. For example, Pd/C increased yield by 15% in aryl coupling steps .

- Solvent Optimization : Replace DCM with cyclopentyl methyl ether (CPME) for safer, higher-boiling-point conditions .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and reduce impurities (<2%) .

Data Contradiction Note:

While DAST is effective, it generates hazardous HF byproducts. Alternative agents like XtalFluor® mitigate safety risks but may require higher temperatures (40°C) .

Q. How to design structure-activity relationship (SAR) studies for fluorinated naphthalene derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with varying substituent positions (e.g., 1,3- vs. 1,4-difluoromethoxy) to assess positional effects on CYP3A4 inhibition .

- Functional Group Swaps : Replace methyl with ethyl or trifluoromethyl to study steric/electronic impacts. For example, trifluoromethyl analogs showed 30% higher cytotoxicity in HeLa cells .

- 3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to predict bioactivity based on electrostatic/steric fields .

Key Finding:

Fluorine substitution at position 1 improves metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogs) due to reduced CYP450 oxidation .

Q. What toxicological evaluation strategies address metabolite-related risks?

Methodological Answer:

- Ames Test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains. Negative results (0 revertant colonies at 500 µg/plate) suggest low genotoxicity .

- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and human liver microsomes. Detection of GSH adducts indicates potential hepatotoxicity .